molecular formula C7H9ClN2 B1600100 (4-Chlorobenzyl)hydrazine CAS No. 25198-45-2

(4-Chlorobenzyl)hydrazine

Cat. No. B1600100
CAS RN: 25198-45-2
M. Wt: 156.61 g/mol
InChI Key: RRNWXJAWRPITPU-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .


Synthesis Analysis

The synthesis of “(4-Chlorobenzyl)hydrazine” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .


Molecular Structure Analysis

The molecular structure of “(4-Chlorobenzyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .


Chemical Reactions Analysis

“(4-Chlorobenzyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Hydrazide-hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . They are versatile compounds for the synthesis of heterocyclic systems .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested for their antimicrobial activity using various assays .
  • Results or Outcomes : The molecules and their chemical structures presented in the referenced article are the most active derivatives, with discussed activities having a hydrazide-hydrazone moiety as the main scaffold or as a side chain .

Mitsunobu Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : The Mitsunobu reaction is a method for converting primary or secondary alcohols into esters, ethers, amines, and thioethers . The reaction is named after its discoverer Oyo Mitsunobu who first reported this chemistry in 1967 .
  • Methods of Application : The Mitsunobu reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
  • Results or Outcomes : Replacement of the ethyl groups of diethyl azodicarboxylate (DEAD) with 4-chlorobenzyl groups furnishes the orange solid DCAD, which is more convenient to handle than the liquids DEAD and DIAD, can be stored at room temperature and is almost as effective .
  • Chemical Properties : “(4-Chlorobenzyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is used in various chemical reactions and can be stored at room temperature .
  • Commercial Availability : This compound is commercially available and can be purchased from various chemical suppliers .
  • Chemical Properties : “(4-Chlorobenzyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is used in various chemical reactions and can be stored at room temperature .
  • Commercial Availability : This compound is commercially available and can be purchased from various chemical suppliers .

Safety And Hazards

“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

(4-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMUGKBHGOCMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)hydrazine

Synthesis routes and methods

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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